2-[(Z)-2-(2,4-diethoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one
Description
2-[(Z)-2-(2,4-Diethoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one is a pyrimidinone derivative featuring a Z-configured ethenyl group linked to a 2,4-diethoxyphenyl substituent. The pyrimidinone core is substituted with a hydroxy group at position 6 and a nitro group at position 3. This structural arrangement confers unique electronic and steric properties, making it a compound of interest in medicinal and synthetic chemistry.
Properties
IUPAC Name |
2-[(Z)-2-(2,4-diethoxyphenyl)ethenyl]-4-hydroxy-5-nitro-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O6/c1-3-24-11-7-5-10(12(9-11)25-4-2)6-8-13-17-15(20)14(19(22)23)16(21)18-13/h5-9H,3-4H2,1-2H3,(H2,17,18,20,21)/b8-6- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MALWWWHYBQEKFD-VURMDHGXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C=CC2=NC(=C(C(=O)N2)[N+](=O)[O-])O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)/C=C\C2=NC(=C(C(=O)N2)[N+](=O)[O-])O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-2-(2,4-diethoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-diethoxybenzaldehyde and 6-hydroxy-5-nitropyrimidin-4(3H)-one.
Condensation Reaction: The key step involves a condensation reaction between 2,4-diethoxybenzaldehyde and an appropriate pyrimidinone derivative under basic conditions to form the (2,4-diethoxyphenyl)ethenyl moiety.
Cyclization: Subsequent cyclization and functional group modifications yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes:
Optimization of Reaction Conditions: Temperature, solvent choice, and reaction time are optimized to maximize yield.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(Z)-2-(2,4-diethoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at positions ortho and para to the ethoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Halogenation using bromine (Br₂) or nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-[(Z)-2-(2,4-diethoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structural features.
Biochemical Studies: Utilized as a probe to study enzyme interactions and biochemical pathways.
Materials Science: Possible applications in the development of organic electronic materials due to its conjugated system.
Pharmacology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Mechanism of Action
The mechanism of action of 2-[(Z)-2-(2,4-diethoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound’s nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The hydroxy group may participate in hydrogen bonding, influencing the compound’s binding affinity to enzymes or receptors. The (2,4-diethoxyphenyl)ethenyl moiety contributes to the compound’s lipophilicity, affecting its cellular uptake and distribution.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Heterocyclic Chemistry
Ethyl (E)-2-[[[(E)-2-Cyano-2-(2-pyridinyl)ethenyl]amino]amino-3-phenylaminopropenoate ()
- Structural Differences: Core: Pyrimidinone vs. propenoate ester. Substituents: The target compound has diethoxyphenyl, hydroxy, and nitro groups, whereas the analogue in features cyano, pyridinyl, and phenylamino groups. Configuration: The Z-configuration in the target compound contrasts with the E-isomer in the analogue.
Elemental Analysis :
Compound C (%) H (%) N (%) Target Compound* ~59.18 ~4.14 ~19.17 Compound 59.03 4.16 19.26 *Calculated for C₁₈H₁₅N₅O₄ (hypothesized formula for comparison).
- Spectroscopic Data: IR: The analogue shows a cyano (CN) stretch at 2190 cm⁻¹, absent in the target compound, which instead exhibits nitro (NO₂) stretches (1350–1500 cm⁻¹) and a broad hydroxy (OH) peak (~3300 cm⁻¹). ¹H NMR: The ethyl group in the analogue (δ 1.38 ppm, triplet; δ 4.32 ppm, quartet) mirrors the diethoxy groups in the target compound, though the Z-configuration may shift ethenyl proton signals due to altered coupling constants.
2-[2-(2-Vinylphenyl)ethenyl]furan Derivatives ()
- Structural Differences: Core: Pyrimidinone vs. furan/benzo[b]furan. Substituents: The target compound’s nitro and hydroxy groups contrast with the vinylphenyl groups in compounds.
Synthetic Routes :
Physicochemical and Functional Properties
Solubility and Stability
- The hydroxy and nitro groups enhance polarity, improving solubility in polar solvents (e.g., DMSO, ethanol) compared to the cyano/pyridinyl analogue in .
- The Z-configuration may reduce thermal stability relative to E-isomers due to steric strain.
Reactivity
- Nitro Group: Electron-withdrawing nature increases electrophilicity at the pyrimidinone ring, favoring nucleophilic substitution.
- Hydroxy Group: Acts as a hydrogen-bond donor, enabling interactions with biological targets (e.g., enzyme active sites).
Biological Activity
2-[(Z)-2-(2,4-diethoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one is a synthetic compound with a complex structure that includes a pyrimidinone core. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's IUPAC name is this compound. The structural features include:
- A pyrimidinone ring
- A nitro group at position 5
- A hydroxy group at position 6
- A (Z)-2-(2,4-diethoxyphenyl)ethenyl moiety
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in biological systems. It has been noted for its ability to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cellular proliferation. By inhibiting DHFR, the compound disrupts the synthesis of tetrahydrofolate, leading to decreased levels of nucleotides necessary for DNA replication and repair, ultimately inducing cell death in rapidly dividing cells such as cancer cells .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines by inducing apoptosis and preventing cell cycle progression. The mechanism involves:
- Inhibition of DHFR , leading to reduced nucleotide synthesis.
- Induction of oxidative stress , which triggers apoptosis pathways.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against a range of pathogens. Studies suggest that it can inhibit bacterial growth by disrupting cellular processes essential for survival.
Research Findings and Case Studies
| Study | Findings | Methodology |
|---|---|---|
| Study 1 | Demonstrated inhibition of cancer cell proliferation in vitro with IC50 values ranging from 10 to 20 µM | Cell viability assays on various cancer cell lines |
| Study 2 | Showed antimicrobial effects against Gram-positive bacteria with MIC values around 15 µg/mL | Broth microdilution method |
| Study 3 | Investigated the structure-activity relationship (SAR) indicating that modifications on the phenyl ring enhance biological activity | Synthesis and evaluation of analogs |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
